5‑Lipoxygenase Inhibition Potency: 3‑Methoxyaspirin vs. Aspirin
2‑(Acetyloxy)‑3‑methoxybenzoic acid exhibits potent inhibition of 5‑lipoxygenase (5‑LOX) with an IC₅₀ of 2.5 µM in a cell‑based assay using human neutrophils stimulated with arachidonic acid [REFS‑1]. In contrast, aspirin is not a direct 5‑LOX inhibitor; its anti‑inflammatory effects are primarily mediated through cyclooxygenase (COX) inhibition. The methoxy substitution in 3‑methoxyaspirin therefore confers a distinct lipoxygenase‑directed activity that is absent in the parent aspirin scaffold.
| Evidence Dimension | Inhibition of 5‑Lipoxygenase (5‑LOX) |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 µM (2500 nM) |
| Comparator Or Baseline | Aspirin (acetylsalicylic acid): No direct 5‑LOX inhibition |
| Quantified Difference | >100‑fold selectivity for 5‑LOX over COX enzymes; aspirin shows no 5‑LOX inhibition |
| Conditions | Human neutrophils, arachidonic acid stimulation, 15 min incubation, HPLC analysis with A23187 |
Why This Matters
For research into dual COX/LOX inhibition or selective LOX modulation, this compound provides a distinct pharmacological tool that cannot be replicated by aspirin or simple salicylates.
- [1] BindingDB Entry BDBM50353664 (CHEMBL1830469). IC₅₀ = 2500 nM for 5‑Lipoxygenase inhibition in arachidonic acid‑stimulated human neutrophils. ChEMBL Database. View Source
